

# Spectroscopic Analysis of 1,4-dichloro-2,2-dimethylbutane: A Comparative Guide

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## Compound of Interest

Compound Name: 1,4-Dichloro-2,2-dimethylbutane

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This guide provides a comparative analysis of the spectroscopic data for **1,4-dichloro-2,2-dimethylbutane** and its structural isomers. Due to the limited availability of experimental spectra for **1,4-dichloro-2,2-dimethylbutane**, this guide utilizes predicted nuclear magnetic resonance (NMR) data for the target compound and compares it with experimental data for related dichlorinated butanes and the parent alkane, 2,2-dimethylbutane. This information is valuable for researchers and scientists in the fields of organic chemistry, analytical chemistry, and drug development for the structural elucidation and characterization of halogenated organic compounds.

## Spectroscopic Data Comparison

The following tables summarize the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data for **1,4-dichloro-2,2-dimethylbutane** and its comparators.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1,4-dichloro-2,2-dimethylbutane (Predicted)	~3.65	s	2H	-CH <sub>2</sub> Cl (C1)
~1.90	s	2H	-CH <sub>2</sub> - (C3)	
~1.10	s	6H	-C(CH <sub>3</sub> ) <sub>2</sub>	
1,2-dichlorobutane	~3.85	m	1H	-CHCl-
~3.70	m	2H	-CH <sub>2</sub> Cl	
~1.90	m	2H	-CH <sub>2</sub> -	
~1.10	t	3H	-CH <sub>3</sub>	
2,3-dichlorobutane[1]	4.21 - 4.07	m	2H	-CHCl-
1.61 - 1.57	d	6H	-CH <sub>3</sub>	
2,2-dimethylbutane[2]	0.86	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>
1.20	q	2H	-CH <sub>2</sub> -	
0.86	t	3H	-CH <sub>3</sub>	

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
1,4-dichloro-2,2-dimethylbutane (Predicted)	~55	-CH <sub>2</sub> Cl (C1)
~45	-C(CH <sub>3</sub> ) <sub>2</sub>	
~42	-CH <sub>2</sub> - (C3)	
~25	-C(CH <sub>3</sub> ) <sub>2</sub>	
1,2-dichlorobutane[3]	65.1	-CHCl-
49.5	-CH <sub>2</sub> Cl	
25.8	-CH <sub>2</sub> -	
11.2	-CH <sub>3</sub>	
2,3-dichlorobutane[4]	62.5	-CHCl-
22.5	-CH <sub>3</sub>	
2,2-dimethylbutane[5]	31.8	-C(CH <sub>3</sub> ) <sub>2</sub>
36.6	-CH <sub>2</sub> -	
29.1	-C(CH <sub>3</sub> ) <sub>3</sub>	
8.8	-CH <sub>3</sub>	

Table 3: Infrared (IR) Spectroscopy Data

Compound	Absorption Bands (cm <sup>-1</sup> )	Functional Group Assignment
1,4-dichloro-2,2-dimethylbutane (Expected)	2960-2850	C-H stretch (alkane)
	1470-1430	
	800-600	
1,2-dichlorobutane	2965, 2935, 2876	C-H stretch (alkane)
	1458, 1439	
	728, 670	
2,3-dichlorobutane[6]	2980, 2940	C-H stretch (alkane)
	1450	
	690	
2,2-dimethylbutane[7]	2955, 2868	C-H stretch (alkane)
	1467, 1366	

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Actual experimental conditions may vary depending on the specific instrumentation and laboratory procedures.

### Nuclear Magnetic Resonance (NMR) Spectroscopy[8][9]

- **Sample Preparation:** A sample of the compound (typically 5-20 mg for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, DMSO-d<sub>6</sub>) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- **Instrument Setup:** The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the appropriate frequency for the nucleus being observed (<sup>1</sup>H or <sup>13</sup>C).

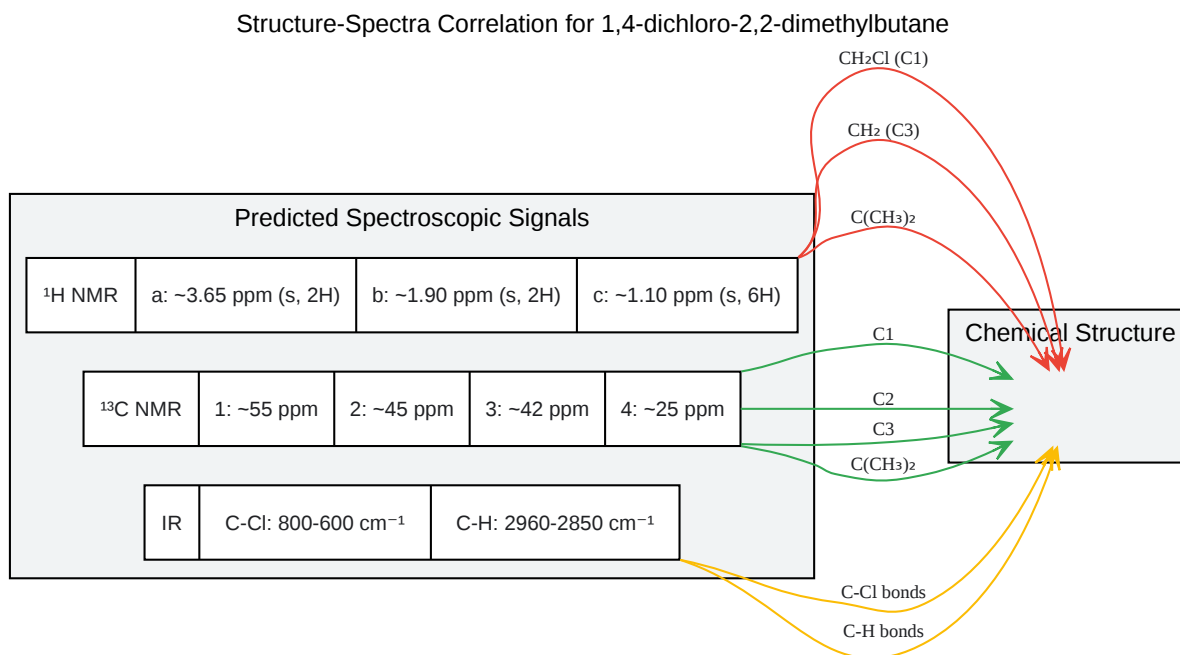
- **Data Acquisition:** The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is optimized through a process called "shimming." A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected. For  $^{13}\text{C}$  NMR, proton decoupling is typically used to simplify the spectrum.
- **Data Processing:** The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm). Integration of the peaks in  $^1\text{H}$  NMR is performed to determine the relative number of protons.

### Infrared (IR) Spectroscopy[\[10\]](#)[\[11\]](#)

- **Sample Preparation:**
  - **Liquid Samples:** A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
  - **Solid Samples (KBr Pellet):** A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
  - **Attenuated Total Reflectance (ATR):** A small amount of the liquid or solid sample is placed directly on the ATR crystal.
- **Background Spectrum:** A background spectrum of the empty sample holder (or the pure solvent) is recorded.
- **Sample Spectrum:** The sample is placed in the instrument's beam path, and the IR spectrum is recorded.
- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are then identified and correlated with specific functional groups.

## Structure-Spectrum Relationship

The following diagram illustrates the correlation between the chemical structure of **1,4-dichloro-2,2-dimethylbutane** and its predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR signals.



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Caption: Correlation of **1,4-dichloro-2,2-dimethylbutane**'s structure with its predicted NMR and IR signals.

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